The compound 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile is a complex organic molecule with the Chemical Abstracts Service (CAS) number 1201643-72-2. This compound features a unique structure that integrates multiple functional groups, making it of interest in various scientific fields, particularly medicinal chemistry.
The synthesis of 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile can involve several synthetic strategies. A common method includes the Friedländer condensation, which is a well-established route for synthesizing pyrazoloquinoline derivatives. This method typically involves the reaction of an appropriate phenyl hydrazine with an aldehyde or ketone in the presence of an acid catalyst.
The synthesis may require specific conditions such as temperature control and solvent choice to optimize yield and purity. For instance, reactions can be conducted in solvents like ethanol or acetic acid under reflux conditions to facilitate the condensation process .
The molecular formula of this compound is C22H17BrN4O, with a molecular weight of approximately 433.30 g/mol. The structure consists of a pyrazoloquinoline core substituted with an acetyl group and a bromine atom, along with a phenyl ring attached to a nitrile group.
The compound's reactivity can be explored through various chemical reactions typical for nitriles and pyrazoloquinolines. Potential reactions include nucleophilic substitutions, electrophilic aromatic substitutions, and hydrolysis under acidic or basic conditions.
In laboratory settings, these reactions can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity .
The mechanism of action for compounds like 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile often involves interactions at the molecular level with biological targets such as enzymes or receptors. The presence of the pyrazoloquinoline moiety suggests potential interactions with biological pathways related to cell signaling or enzyme inhibition.
Biological assays may be conducted to determine the efficacy of this compound against specific targets, providing insights into its pharmacological profile .
The physical properties of 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile include:
Chemical properties include stability under various pH conditions, reactivity with nucleophiles or electrophiles, and thermal stability. These properties are crucial for understanding how the compound behaves under different experimental conditions .
This compound has potential applications in:
Pyrazoloquinoline derivatives represent a privileged scaffold in medicinal chemistry and materials science, characterized by their fused heterobicyclic structure. These compounds exhibit remarkable photophysical properties and diverse biological activities, attributed to their electron-rich π-conjugated systems and ability to engage in specific molecular interactions. The core structure combines a pyrazole ring fused with quinoline, creating a versatile platform for structural diversification. Among these, pyrazolo[3,4-c]quinolines constitute a distinct subclass with unique electronic properties and spatial orientations that differentiate them from other isomers like pyrazolo[3,4-b] or [4,3-c] analogues. The strategic incorporation of substituents at key positions—particularly bromine and acetyl groups—enables precise modulation of electronic characteristics and binding interactions for specialized applications in chemical synthesis and molecular recognition [9].
The pyrazolo[3,4-c]quinoline system features a distinctive fusion pattern where the pyrazole ring (positions 1-3a) annulates with the quinoline moiety at the [c]-face, specifically bonding quinoline carbons 8a and 9 to pyrazole nitrogens N9 and C3a, respectively. This connectivity creates a planar, electron-deficient heteroaromatic system with three key nitrogen atoms: the pyridinic N9, pyrrolic N1, and N2 of the pyrazole ring. The molecular framework exhibits significant polarization due to the electron-withdrawing nature of the quinoline moiety, which influences both reactivity and photophysical behavior [9].
Table 1: Comparative Analysis of Pyrazoloquinoline Isomeric Scaffolds
Fusion Type | Ring Junction | Key Bond Formation | Electronic Properties |
---|---|---|---|
[3,4-c] | Pyrazole C3a-Quinoline C8a | N9-C9a, C3a-C4 | Strong electron deficiency |
[3,4-b] | Pyrazole C3a-Quinoline C4a | N9-C9a, C3a-C4 | Moderate conjugation |
[4,3-c] | Pyrazole C4-Quinoline C8a | N1-C9a, C4-C4a | Electron-rich core |
The synthetic accessibility of pyrazolo[3,4-c]quinolines primarily relies on Friedländer condensation, where o-aminocarbonyl compounds undergo cyclodehydration with active methylene-containing pyrazolones. This method, pioneered by Niementowski, enables efficient construction of the tricyclic system under acid catalysis at elevated temperatures (150–260°C). Alternative routes include Vilsmeier-Haack formylation and multicomponent reactions, though Friedländer condensation remains preferred for generating derivatives like our target compound with bromine at C8—a position inherently activated for electrophilic substitution due to the heterocycle's electronic asymmetry [9].
The strategic placement of bromine at C8 and an acetyl group at N3 profoundly influences the compound's reactivity and functionality. Bromine, as a heavy halogen, serves dual roles: it acts as an ortho/para-directing group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and enhances intermolecular interactions through halogen bonding. Positioned at C8, it exerts significant steric and electronic effects on the quinoline ring, reducing HOMO-LUMO energy gaps by ≈0.8 eV compared to non-brominated analogues, as evidenced by computational studies [9].
The acetyl moiety (–COCH₃) at N3 introduces a polar, hydrogen-bond-accepting carbonyl group that enhances solubility in aprotic solvents and provides a handle for further derivatization. Its placement adjacent to the pyrazole nitrogen creates a conjugated system extending the molecular π-framework, red-shifting absorption maxima by 30–40 nm. This conjugation also rigidifies the structure, reducing rotational freedom and increasing quantum yield in fluorescent applications.
Table 2: Electronic and Steric Contributions of Key Substituents
Substituent | Position | Electronic Effect (σp/σm) | Steric Requirement (A³) | Functional Role |
---|---|---|---|---|
Bromine | C8 (quinoline) | σₘ = +0.39, σₚ = +0.23 | 22.7 | Cross-coupling handle; heavy atom effect |
Acetyl | N3 (pyrazole) | σₘ = +0.38, σₚ = +0.50 | 33.2 | H-bond acceptor; conjugation extension |
Propanenitrile | C1' (phenyl) | σₘ = +0.56, σₚ = +0.66 | 68.9 | Rotational barrier; dipole enhancement |
The sterically congested 2-methylpropanenitrile group (–C(CN)(CH₃)₂) attached to the pendant phenyl ring imposes a 65–70° dihedral angle between the phenyl and pyrazoloquinoline planes. This twist disrupts π-conjugation but enhances solubility and creates a molecular "hinge" that influences crystal packing. The strongly electron-withdrawing nitrile (–C≡N) further polarizes the system, increasing dipole moments to ≈7.2 D, which promotes solid-state fluorescence through dipole-dipole interactions [5] [7].
Systematic naming of complex heterocycles follows IUPAC recommendations outlined in Preferred Names in the Chemical Nomenclature (2013). For 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile, the parent heterocycle is identified as pyrazolo[3,4-c]quinoline, with numbering prioritizing the quinoline moiety (N1=C2-C3=C4-C4a=C8a-N9-C9a=C9-C8=C7-C6=C5-C5a). Key numbering includes:
The systematic construction proceeds as:
Table 3: Nomenclature and Identifiers of the Target Compound
Nomenclature System | Designation | Source |
---|---|---|
IUPAC Preferred Name | 2-[4-(3-acetyl-8-bromopyrazolo[3,4-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | [5] |
CAS Registry | 1201643-72-2 | [2] [3] |
Common Synonyms | 4-(3-Acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile | [7] |
SMILES | BrC1=CC=C2C(C3=C(N(C(C)=O)N=C3C4=CC=C(C(C)(C)C#N)C=C4)C=N2)=C1 | [5] |
InChIKey | RTUILLNUVFGQRW-UHFFFAOYSA-N | [3] [4] |
Synonymous nomenclature includes benzeneacetonitrile-based naming (as listed in CAS documentation), though IUPAC prioritizes the pyrazoloquinoline parent. The SMILES encoding captures atomic connectivity: bromoquinoline fused to N-acetylpyrazole at [3,4-c], with phenyl-propanenitrile at N1. The InChIKey (RTUILLNUVFGQRW-UHFFFAOYSA-N) provides a unique, hash-derived identifier enabling database searches across chemical platforms [5] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7